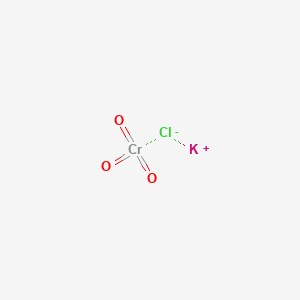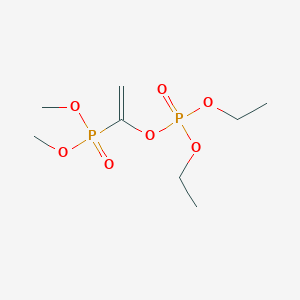
2-Amino-4-methylpyrimidine-5-carbonitrile
Overview
Description
The compound 2-Amino-4-methylpyrimidine-5-carbonitrile is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to 2-Amino-4-methylpyrimidine-5-carbonitrile, has been achieved through various methods. One approach involves multicomponent condensation reactions of aromatic aldehydes with malononitrile and primary amines, which can be performed under solvent-free conditions, enhancing the eco-friendliness of the process . Another method includes a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and diamines in alkaline ethanol . Additionally, the synthesis can be facilitated by chitosan, a renewable heterogeneous catalyst, which promotes the reaction of guanidines, aldehydes, and cyanoketones under mild conditions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The structure of these compounds has been elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) . X-ray diffraction has also been used to establish the crystal structure of certain derivatives .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For instance, the reaction of a pyrazolinylpyridine derivative with different reagents can yield oxopyrazolinylpyridines, pyridopyrimidines, and pyridotriazines . These reactions expand the chemical diversity of pyrimidine-based compounds and open up new avenues for the development of pharmaceutical agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitriles can affect the electron density of the pyrimidine ring, which in turn can influence the reactivity and interaction of these compounds with biological targets. The solvent-free synthesis methods also contribute to the green chemistry aspect of these compounds, making them more environmentally friendly . The antiproliferative activity of certain 4-aminopyrimidine-5-carbonitrile derivatives against cancer cell lines has been evaluated, indicating the potential medicinal applications of these compounds .
Scientific Research Applications
- Application Summary: The compound is used as an intermediate in the synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine .
- Methods of Application: The less expensive 2-cyanoacetamide was reacted with Vilsmeier reagent to afford enamine 18, followed by the condensation with acetamidine to produce the 4-amino-2-methylpyrimidine-5-carbonitrile . Subsequent hydrogenation gave the final product .
- Results or Outcomes: The overall yield of the final product from this process was 65% .
-
Scientific Field
- Application Summary: This compound can be used in the synthesis of certain types of herbicides .
- Methods of Application: It can react with o-nitrobenzenesulfonylacetamide ethyl ester in toluene to produce N-[2-(4-methyl)pyrimidinyl]-N’-2-nitrobenzenesulfonylurea .
- Results or Outcomes: The resulting sulfonylurea compound can be used as a herbicide .
-
Scientific Field
- Application Summary: This compound can act as a ligand and form coordination complexes with metals such as silver and copper .
- Methods of Application: The specific methods of application would depend on the particular metal and the desired coordination complex .
- Results or Outcomes: The resulting coordination complexes can have various applications, depending on their specific properties .
-
Scientific Field
- Application Summary: This compound can act as a monodentate ligand to prepare metal complexes of Co (II), Ni (II), Cu (II) and Pd (II) ions .
- Methods of Application: The specific methods of application would depend on the particular metal and the desired coordination complex .
- Results or Outcomes: The resulting coordination complexes can have various applications, depending on their specific properties .
-
Scientific Field
- Application Summary: It can be used in the synthesis of 1H-pyrimido[4,5-d]pyrimidine-2,4-dione .
- Methods of Application: The specific methods of application would depend on the desired product .
- Results or Outcomes: The resulting product can have various applications, depending on its specific properties .
Safety And Hazards
properties
IUPAC Name |
2-amino-4-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-5(2-7)3-9-6(8)10-4/h3H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMNOSOUFLKQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634922 | |
| Record name | 2-Amino-4-methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylpyrimidine-5-carbonitrile | |
CAS RN |
17321-97-0 | |
| Record name | 2-Amino-4-methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)








![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)



![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B93102.png)